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Compound of Interest

Compound Name: S18-000003

Cat. No.: B610623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the oral bioavailability and pharmacokinetic

profile of S18-000003, a potent and selective inhibitor of the retinoic acid receptor-related

orphan receptor-gamma-t (RORγt). The accompanying protocols detail the methodologies for

conducting pharmacokinetic studies in a preclinical rat model.

Introduction
S18-000003 is an orally active RORγt inhibitor with potential therapeutic applications in

autoimmune diseases such as psoriasis.[1][2] Understanding its pharmacokinetic properties is

crucial for designing and interpreting preclinical and clinical studies. This document

summarizes the key pharmacokinetic parameters of S18-000003 in rats and provides detailed

protocols for oral and intravenous administration, as well as bioanalytical methods for its

quantification in plasma.

Data Presentation
The pharmacokinetic parameters of S18-000003 in rats following intravenous and oral

administration are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of S18-000003 in Rats (Intravenous Administration)
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Parameter Value Units

Dose 0.5 mg/kg

Half-life (t½) 3.2 h

Area Under the Curve (AUC) 1930 ng·h/mL

Total Clearance (CLtot) 4.33 mL/min/kg

Volume of Distribution (Vdss) - -

Table 2: Pharmacokinetic Parameters of S18-000003 in Rats (Oral Administration)

Parameter Value Units

Dose 1 mg/kg

Oral Bioavailability (F) 54.5 %

Maximum Concentration

(Cmax)
185 ng/mL

Time to Maximum

Concentration (Tmax)
4 h

Area Under the Curve (AUC) 2110 ng·h/mL

Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol describes the procedures for determining the pharmacokinetic profile of S18-
000003 in rats following both oral and intravenous administration.

1. Animals:

Species: Male Sprague-Dawley rats.

Weight: 250-300 g.
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Housing: Animals should be housed in a controlled environment with a 12-hour light/dark

cycle and have access to food and water ad libitum, except for a pre-dose fasting period.

2. Dosing:

Formulation: Prepare a solution or suspension of S18-000003 in an appropriate vehicle (e.g.,

a mixture of DMSO, Cremophor EL, and saline). The exact formulation should be optimized

for solubility and stability.

Oral Administration (PO):

Fasting: Fast the rats for approximately 12 hours before dosing, with continued access to

water.

Dose: Administer S18-000003 at a dose of 1 mg/kg via oral gavage.

Intravenous Administration (IV):

Dose: Administer S18-000003 at a dose of 0.5 mg/kg via a tail vein injection.

3. Blood Sampling:

Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate

site at the following time points:

IV Administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

PO Administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

Centrifuge the blood samples to separate the plasma.

Store the plasma samples at -80°C until bioanalysis.

4. Bioanalysis:
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Develop and validate a sensitive and specific bioanalytical method for the quantification of

S18-000003 in rat plasma. A liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method is recommended for its high sensitivity and selectivity.

Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate S18-
000003 from the plasma matrix.

LC-MS/MS Conditions:

Use a suitable C18 reversed-phase column for chromatographic separation.

Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with a

small amount of formic acid) to achieve good peak shape and separation.

Use multiple reaction monitoring (MRM) mode for the mass spectrometer to ensure

selective detection of S18-000003 and an internal standard.

5. Pharmacokinetic Analysis:

Use non-compartmental analysis to calculate the key pharmacokinetic parameters from the

plasma concentration-time data.

Parameters to be calculated include: Cmax, Tmax, AUC, t½, CLtot, and Vdss.

Oral bioavailability (F) can be calculated using the following formula: F (%) = (AUCoral /

AUCiv) × (Doseiv / Doseoral) × 100.
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Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
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Caption: Simplified signaling pathway of S18-000003 action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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